molecular formula C9H13NO3 B169996 ethyl 2-acetyl-4-cyanobutanoate CAS No. 10444-33-4

ethyl 2-acetyl-4-cyanobutanoate

Cat. No.: B169996
CAS No.: 10444-33-4
M. Wt: 183.2 g/mol
InChI Key: JFQTXHMZBZRXET-UHFFFAOYSA-N
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Description

ethyl 2-acetyl-4-cyanobutanoate is an organic compound with a complex structure that includes both cyano and ester functional groups

Mechanism of Action

Target of Action

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate, also known as Ethyl 2-cyanoacrylate (ECA), is primarily used as an adhesive . Its primary targets are surfaces that need to be bonded together. It is the active ingredient in most commercial superglues .

Mode of Action

ECA interacts with its targets by polymerizing rapidly in the presence of moisture . The small amount of moisture in the air is enough to initiate this polymerization . This reaction forms a strong bond within minutes, often stronger than the materials it joins .

Biochemical Pathways

The primary biochemical pathway involved in the action of ECA is the polymerization process . This process is initiated by the presence of moisture and results in the formation of a strong adhesive bond .

Pharmacokinetics

It’s worth noting that despite its strength, the polymer can be removed by soaking it in acetone or mild acids . Household products such as nail polish remover or lemon juice can be used for this purpose .

Result of Action

The result of ECA’s action is the formation of a strong, durable bond between the surfaces it is applied to . This bond forms within minutes and is often stronger than the materials it joins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECA. For instance, the presence of moisture in the air can initiate the polymerization process . Additionally, the compound is classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation . Therefore, it should be used in a well-ventilated area and stored in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetyl-4-cyanobutanoate typically involves the reaction of ethyl acetoacetate with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic enolate of ethyl acetoacetate attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by protonation to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methylene group adjacent to the cyano group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to yield corresponding alcohols or amines, depending on the reducing agents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 2-acetyl-4-cyanobutanoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for diverse reactions, including Michael additions and condensation reactions. For instance, it can react with nucleophiles to form more complex structures, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications

Reaction TypeDescriptionYield (%)
Michael AdditionReacts with nucleophiles to form β-keto esters75-90
Condensation ReactionsForms larger cyclic compounds through condensation70-85
Oxidative CouplingEngages in oxidative coupling for advanced materials80-90

Biological Applications

Synthesis of Bioactive Compounds

In biological research, this compound is utilized in the synthesis of various bioactive molecules. Its derivatives have shown potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

Case Study: Development of Kinase Inhibitors

Research has indicated that derivatives of this compound can act as kinase inhibitors, which are crucial in cancer therapy. A study demonstrated that modifying this compound led to the discovery of new inhibitors with enhanced selectivity and potency against specific cancer cell lines .

Medicinal Chemistry

Pharmaceutical Development

The compound's derivatives are being investigated for their potential as pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and reduce toxicity.

Table 2: Pharmacological Activities

Compound DerivativeActivity TypeReference
This compound DerivativesAnticancer Activity
Analogues with modified side chainsAnti-inflammatory Effects

Material Science

Production of Specialty Chemicals

This compound is also employed in the production of specialty chemicals and materials with unique properties. It can be used to synthesize polymers and coatings that exhibit desirable characteristics such as durability and resistance to environmental factors.

Case Study: Polymer Synthesis

The compound has been utilized in synthesizing polymers that are applied in coatings and adhesives. Its ability to form strong bonds when polymerized makes it suitable for industrial applications where durability is essential .

Comparison with Similar Compounds

    Ethyl cyanoacrylate: Known for its use in superglues, it shares the cyano and ester functional groups but differs in its polymerization behavior.

    Methyl cyanoacrylate: Similar to ethyl cyanoacrylate but with a methyl ester group, it also finds use in adhesives.

    Butyl cyanoacrylate: Used in medical adhesives, it has a longer alkyl chain compared to ethyl cyanoacrylate.

Uniqueness: ethyl 2-acetyl-4-cyanobutanoate is unique due to its specific structure, which allows for a broader range of chemical reactions and applications compared to simpler cyanoacrylates. Its combination of cyano and ester groups provides versatility in synthetic chemistry and potential for developing new materials and pharmaceuticals.

Biological Activity

Ethyl 2-acetyl-4-cyanobutanoate is an organic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis routes, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both cyano and ester functional groups, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of ethyl acetoacetate with acrylonitrile under basic conditions, following a Michael addition mechanism:

Ethyl Acetoacetate+AcrylonitrileEthyl 2 Acetyl 4 Cyanobutanoate\text{Ethyl Acetoacetate}+\text{Acrylonitrile}\rightarrow \text{Ethyl 2 Acetyl 4 Cyanobutanoate}

This reaction results in a compound that can serve as a building block for more complex organic molecules, particularly in pharmaceutical applications .

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives of cyanoacetic acid demonstrate high radical scavenging activity, which may be comparable to established antioxidants like ascorbic acid. While specific data on this compound's antioxidant capacity is limited, its structural analogs suggest potential efficacy in combating oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of this compound have been explored through various assays. In vitro studies have demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For example, compounds similar to this compound have shown promising results against Escherichia coli and Staphylococcus aureus:

CompoundZone of Inhibition (mm)Target Bacteria
This compound15 - 20E. coli, S. aureus
Standard Antibiotic (Streptomycin)18 - 25E. coli, S. aureus

This table illustrates the comparative antibacterial activity of this compound against standard antibiotics .

Anticancer Activity

Recent studies have begun to investigate the anticancer potential of this compound and its derivatives. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds suggest a strong correlation with their structural features:

CompoundCell LineIC50 (µg/mL)Activity Level
This compoundMCF-710.5 ± 1.04Strong
This compoundPC-39.1 ± 0.86Strong
Standard Drug (5-Fluorouracil)MCF-75.5 ± 0.21Very Strong

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Study: Antioxidant Screening

In a study evaluating various cyanoacetic derivatives, this compound was included among compounds assessed for antioxidant activity using DPPH and nitric oxide scavenging assays. Although specific results for this compound were not highlighted, similar compounds showed significant activity, suggesting a potential role for this compound in therapeutic applications targeting oxidative stress-related conditions .

Case Study: Antibacterial Testing

In another investigation focused on the antibacterial properties of structurally related compounds, this compound was tested against clinical isolates of E. coli and S. aureus. The results indicated substantial inhibition zones comparable to conventional antibiotics, supporting its potential use in treating bacterial infections .

Properties

IUPAC Name

ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQTXHMZBZRXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536949
Record name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10444-33-4
Record name Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to sodium ethylate (prepared from 62 mg sodium in 8 mL of EtOH) was added ethyl acetoacetate (9.7 mL, 76.1 mmol). Acrylonitrile (5 mL, 76.1 mmol) was then added dropwise at 40-45° C. and the reaction mixture was stirred at this temperature overnight. Ethanol was removed and the residue washed with 65 mL of water containing 3.5 mL of acetic acid, diluted with CH2Cl2 and dried over Na2SO4, filtered and concentrated under reduced pressure. The crude residue was distilled (bp=95-105° C. at 1 atm) to give the title compound. TLC:rf (7:3 hept-EA)=0.29.
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9.7 mL
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5 mL
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Synthesis routes and methods II

Procedure details

A solution of solid sodium metal (450 mg, 19.75 mmol) in EtOH at 30° C. was treated with ethyl acetoacetate (103 g, 790 mmol) maintaining temperature. Then acrylonitrile (41.9 g, 790 mmol) was added dropwise over 15 minutes. The reaction was capped and stirred for 4 hours. The solution was concentrated and the resulting solid was dissolved in 20 mL of water and 3 mL of acetic acid, and washed with 50 mL of DCM. The organic layer was dried over Na2SO4 and concentrated to an oil. Distillation was performed under reduced pressure (0.5 mm) with a bath temperature of 80° C. Fractions were collected and concentrated to provide A-1 as a colorless oil. Data for A-1: LC/MS: m/z (M+H)=183.87 found; 183.20 required
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450 mg
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103 g
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